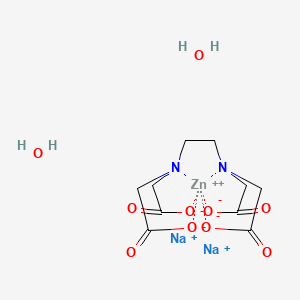
4-Fluorobenzylamine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzylamine hydroiodide: is an organic compound with the molecular formula C₇H₈FN·HI. It is a derivative of benzylamine, where a fluorine atom is substituted at the para position of the benzyl ring, and the compound is further complexed with hydroiodide. This compound is known for its applications in various fields, including materials science and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzylamine Hydroiodide is the perovskite film used in solar cells . It interacts with the film to improve its quality and enhance its performance .
Mode of Action
This compound (F-PMAI) retards the crystallization process of the perovskite film through hydrogen bond interaction between F− and FA+ . It also reduces the (111) facet surface energy due to enhanced adsorption energy of F-PMAI on the (111) facet . After crystal growth, the bulky molecular is extruded to the bottom and top of the perovskite film, which can passivate interface defects through strong interaction between F-PMA+ and undercoordinated Pb2+/I− .
Biochemical Pathways
The introduction of this compound facilitates the formation of large perovskite grains and (111) preferred orientation with a reduced trap-state density . This promotes charge carrier transportation, thereby enhancing the performance and stability of the device .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its distribution and bioavailability.
Result of Action
The use of this compound in the fabrication of perovskite/silicon tandem solar cells (TSCs) has resulted in a champion efficiency of 30.05% . The devices also exhibit excellent long-term thermal and light stability without encapsulation .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the fabrication of perovskite films, the compound is introduced in a two-step hybrid process involving evaporation and solution . This process is used to fabricate conformal growth of perovskite film on textured silicon substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzylamine hydroiodide can be synthesized through a reaction between 4-fluorobenzylamine and hydroiodic acid. The reaction typically involves the following steps:
- Dissolving 4-fluorobenzylamine in an appropriate solvent such as ethanol.
- Adding hydroiodic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzylamine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form 4-fluorobenzylamine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products:
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: The primary product is 4-fluorobenzylamine.
Scientific Research Applications
Chemistry: 4-Fluorobenzylamine hydroiodide is used as a building block in organic synthesis. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that interact with specific biological targets.
Industry: this compound is used in the production of materials such as perovskite solar cells. It acts as an additive to improve the efficiency and stability of these solar cells .
Comparison with Similar Compounds
4-Fluorobenzylamine: The parent compound without the hydroiodide component.
4-Chlorobenzylamine: A similar compound where the fluorine atom is replaced with chlorine.
4-Bromobenzylamine: A similar compound where the fluorine atom is replaced with bromine.
Uniqueness: 4-Fluorobenzylamine hydroiodide is unique due to its specific interaction with perovskite materials, which enhances the performance of perovskite solar cells. The presence of the hydroiodide component also influences its reactivity and solubility properties, making it distinct from other halogen-substituted benzylamines .
Properties
IUPAC Name |
(4-fluorophenyl)methanamine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTUISCIGMWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FIN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097121-30-5 |
Source


|
| Record name | 4-Fluorobenzylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)

![TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL](/img/structure/B6288859.png)


